REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([CH:14]=[O:15])[N:10]=[CH:11]2)=[CH:6][CH:5]=1.CC[OH:18].Cl>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:14]([OH:18])=[O:15])[N:10]=[CH:11]2)=[CH:6][CH:5]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temp
|
Type
|
WAIT
|
Details
|
For 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution is extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.96 mmol | |
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |